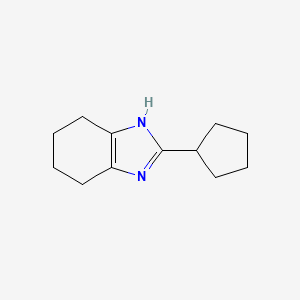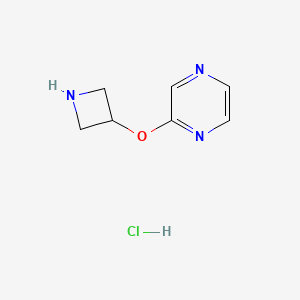
2-(Azetidin-3-yloxy)pyrazine hydrochloride
Descripción general
Descripción
“2-(Azetidin-3-yloxy)pyrazine hydrochloride” is a chemical compound used in scientific research . It has a unique structure that allows for various applications, such as drug development, organic synthesis, and medicinal chemistry.
Synthesis Analysis
Azetidines, which are part of the structure of “2-(Azetidin-3-yloxy)pyrazine hydrochloride”, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular structure of “2-(Azetidin-3-yloxy)pyrazine hydrochloride” includes a pyridine ring and an azetidine ring . The InChI code for this compound is 1S/C8H10N2O.2ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;;/h1-4,7,9H,5-6H2;2*1H .Chemical Reactions Analysis
The reactivity of azetidines, a component of “2-(Azetidin-3-yloxy)pyrazine hydrochloride”, is driven by a considerable ring strain . This allows for unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
“2-(Azetidin-3-yloxy)pyrazine hydrochloride” is a white to yellow solid . It has a molecular weight of 223.1 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Research has demonstrated the effectiveness of azetidinone derivatives, including those synthesized from pyrazine compounds, in antimicrobial applications. A study by H. S. Shailesh et al. (2012) focused on the synthesis of azetidin-2-one derivatives containing pyrazoline and evaluated their antimicrobial activity. These compounds were synthesized by reacting azetidin-2-one with hydrazine hydrate, followed by characterization and antimicrobial activity testing using the broth dilution method. The results showed that these compounds exhibited significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Shailesh, Pankaj, & Amr, 2012).
Ayyash and Habeeb (2019) synthesized novel 2-azetidinone derivatives from pyrazin dicarboxylic acid and screened them for antimicrobial activity. Their research involved converting pyrazine-2,3-dicarboxylic acid into diesters, followed by hydrazinolysis to produce dicarbohydrazide, which was then treated with substituted pyridine-2-carbaldehyde to yield Schiff bases. These bases were further reacted to produce 2-azetidinone derivatives, which were characterized and tested for their antibacterial and antifungal activities. Some derivatives showed excellent antimicrobial properties, suggesting their applicability in treating infections (Ayyash & Habeeb, 2019).
Bioactive Compound Synthesis
Another area of application for 2-(Azetidin-3-yloxy)pyrazine hydrochloride is in the synthesis of bioactive compounds with potential medicinal applications. Kumar et al. (2007) investigated the synthesis of azetidinone derivatives and their antimicrobial properties. They synthesized azetidinone derivatives by reacting benzofurans with phenylhydrazine and further treatment to produce pyrazoles, azetidinones, and diazenyl ethanone derivatives. These compounds were characterized and evaluated for their antimicrobial activities, with several showing promising results (Kumar et al., 2007).
Antimicrobial and Anticancer Activities
Furthermore, azetidinone compounds synthesized from pyrazine derivatives have been studied for their antimicrobial and anticancer activities. El-Sawy et al. (2014) prepared novel 3-(4,6-dimethoxybenzofuran-5-yl) azetidin-2-ones and evaluated their anti-inflammatory, analgesic, and anticonvulsant activities. These compounds were tested for their efficacy in various biological assays, indicating significant potential in medical applications due to their broad spectrum of biological activities (El-Sawy et al., 2014).
Safety And Hazards
Direcciones Futuras
Azetidines, which are part of the structure of “2-(Azetidin-3-yloxy)pyrazine hydrochloride”, have seen remarkable advances in their chemistry and reactivity . Future research will likely focus on the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .
Propiedades
IUPAC Name |
2-(azetidin-3-yloxy)pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c1-2-10-7(5-8-1)11-6-3-9-4-6;/h1-2,5-6,9H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIBRAJVOGMBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yloxy)pyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



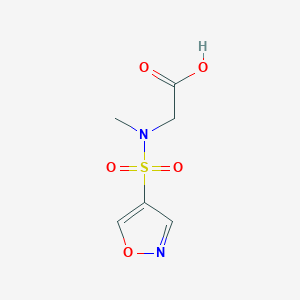
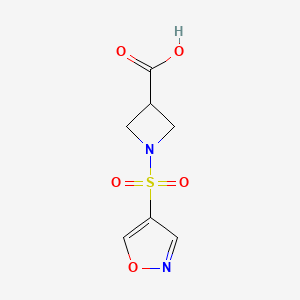
![2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1473251.png)
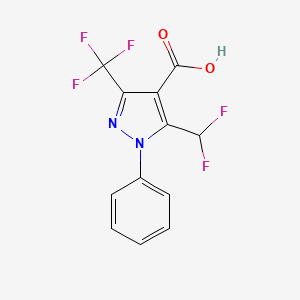
![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
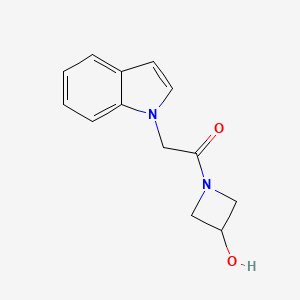

![6-Butoxy-1-butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B1473259.png)
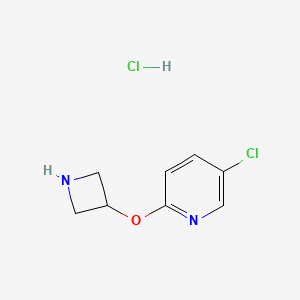
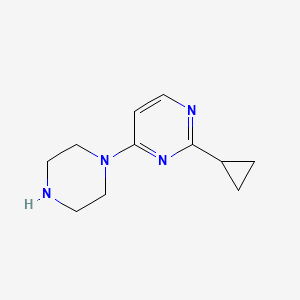
![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
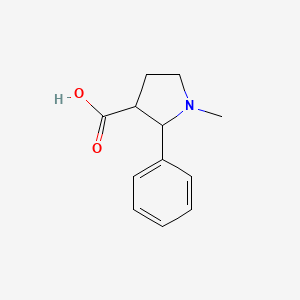
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1473269.png)
